Cas no 136581-50-5 ((2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid)

(2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid 化学的及び物理的性質
名前と識別子
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- L-Tyrosine, O-(difluoromethyl)-
- (S)-2-amino-3-(4-(difluoromethoxy)phenyl)propanoic acid
- (2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid
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- MDL: MFCD11858222
- インチ: 1S/C10H11F2NO3/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8,10H,5,13H2,(H,14,15)/t8-/m0/s1
- InChIKey: ITFQXKAULLPDSW-QMMMGPOBSA-N
- ほほえんだ: C(O)(=O)[C@H](CC1=CC=C(OC(F)F)C=C1)N
(2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-88852-0.25g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 0.25g |
$1104.0 | 2023-09-01 | ||
Enamine | EN300-88852-0.5g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 0.5g |
$1152.0 | 2023-09-01 | ||
Enamine | EN300-88852-10.0g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 10.0g |
$5159.0 | 2023-02-11 | ||
Enamine | EN300-88852-1g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 1g |
$1200.0 | 2023-09-01 | ||
Enamine | EN300-88852-5g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 5g |
$3479.0 | 2023-09-01 | ||
Enamine | EN300-88852-2.5g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 2.5g |
$2351.0 | 2023-09-01 | ||
Enamine | EN300-88852-5.0g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 5.0g |
$3479.0 | 2023-02-11 | ||
Enamine | EN300-88852-1.0g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 1.0g |
$1200.0 | 2023-02-11 | ||
Enamine | EN300-88852-0.1g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 0.1g |
$1056.0 | 2023-09-01 | ||
Enamine | EN300-88852-0.05g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 0.05g |
$1008.0 | 2023-09-01 |
(2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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7. Book reviews
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
(2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acidに関する追加情報
Recent Advances in the Study of (2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid (CAS: 136581-50-5): A Comprehensive Research Brief
The compound (2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid (CAS: 136581-50-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoromethoxy phenylpropanoic acid backbone, exhibits promising pharmacological properties, particularly in the context of metabolic and neurological disorders. Recent studies have focused on its synthesis, mechanism of action, and potential therapeutic applications, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of synthetic pathways for (2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel enantioselective synthesis method that significantly improves yield and purity. The researchers employed asymmetric hydrogenation and chiral auxiliary techniques to achieve high enantiomeric excess (ee > 99%), which is critical for its biological activity. This advancement addresses previous challenges in large-scale production and ensures consistent quality for preclinical and clinical studies.
In terms of pharmacological activity, recent investigations have elucidated the compound's role as a modulator of glutamate receptors, particularly the metabotropic glutamate receptor subtype 5 (mGluR5). A 2024 paper in Neuropharmacology demonstrated that (2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid acts as a negative allosteric modulator (NAM) of mGluR5, reducing excessive glutamate signaling without complete receptor blockade. This property is particularly relevant for treating neurodegenerative diseases such as Parkinson's and Alzheimer's, where glutamate excitotoxicity plays a central role. The study also highlighted the compound's improved blood-brain barrier permeability compared to earlier analogs.
Another groundbreaking study, published in Cell Chemical Biology earlier this year, explored the compound's potential in metabolic disorders. Researchers found that (2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. In animal models of type 2 diabetes, the compound improved insulin sensitivity and reduced hepatic gluconeogenesis, suggesting its utility as a novel antidiabetic agent. The study also noted its favorable safety profile, with no observed hepatotoxicity at therapeutic doses.
Ongoing clinical trials are further validating these preclinical findings. A Phase I trial completed in Q1 2024 confirmed the compound's good tolerability in healthy volunteers, with linear pharmacokinetics across tested doses. A Phase II trial targeting Parkinson's disease is currently underway, with preliminary results expected in late 2025. Industry analysts project that if these trials are successful, (2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid could enter the market as a first-in-class therapeutic within the next 5-7 years.
In conclusion, the body of research surrounding (2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid (CAS: 136581-50-5) demonstrates its multifaceted potential in addressing significant unmet medical needs. From its refined synthetic methods to its dual applications in neurological and metabolic disorders, this compound represents an exciting frontier in pharmaceutical development. Future research directions may include exploring its combination therapies and further optimizing its pharmacokinetic properties for enhanced clinical efficacy.
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